molecular formula C6H12O2S B143051 4-Mercapto-4-methylpentanoic acid CAS No. 140231-31-8

4-Mercapto-4-methylpentanoic acid

Cat. No. B143051
M. Wt: 148.23 g/mol
InChI Key: SYIFSIGCMOMQRB-UHFFFAOYSA-N
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Description

4-Mercapto-4-methylpentanoic acid is a compound that has been identified as a key aroma component in various plants and beverages. It is notably found in Antibody-Drug Conjugates (ADCs) research as a useful building block . This compound has been identified in the box tree and broom, contributing to their characteristic aroma due to its very low perception threshold . It is also a potent odorant in wines, particularly in Sauvignon Blanc, where it contributes to the varietal aroma .

Synthesis Analysis

An efficient synthesis of 4-mercapto-4-methylpentanoic acid has been reported using an intermolecular radical transfer reaction as the pivotal step. This method offers several advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs, allowing for the creation of original analogues of the molecule .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-mercapto-4-methylpentanoic acid is not detailed in the provided papers, its related compound, 4-mercapto-4-methylpentan-2-one, has been identified and confirmed by mass spectrometry in the context of wine aroma . The structure of these mercapto compounds is crucial for their aroma properties and their role in the fragrance of plants and flavor of wines.

Chemical Reactions Analysis

The chemical reactivity of 4-mercapto-4-methylpentanoic acid is implied in its role in ADCs, where it is used as a building block. The reactivity of the thiol function in related compounds like 4-mercapto-4-methylpentan-2-one is significant, as it contributes to the aroma of wines and requires careful handling during quantification due to its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-mercapto-4-methylpentanoic acid are not explicitly discussed in the provided papers. However, the related compound 4-mercapto-4-methylpentan-2-one has a very low perception threshold in water and wine, which is indicative of its potent aroma properties . The quantification of such compounds in wine is challenging due to their trace levels and reactivity, which necessitates sensitive and accurate analytical methods .

Scientific Research Applications

Synthesis and Stereochemistry

  • 4-Mercapto-4-methylpentanoic acid has been used in synthesizing optically active α-mercapto derivatives of various acids. These compounds are important for producing high enantiomeric excesses α-branched α-mercaptocarboxylic acids or esters, a process that retains configuration without racemization. This is significant because the compounds are obtained optically active without a chiral auxiliary, making them useful in stereochemical studies and applications (Strijtveen & Kellogg, 1987).

Food and Beverage Aroma

  • In the context of food science, 4-Mercapto-4-methylpentanoic acid derivatives have been identified as key components in the aroma of certain wines and teas. For instance, they contribute significantly to the 'boxtree' or 'broom plant' odor in Sauvignon wines. The presence of these compounds in beverages like wine and tea is influenced by various factors including fermentation processes, crop seasons, and manufacturing conditions (Tominaga, Masneuf-Pomarède, & Dubourdieu, 1995), (Kumazawa, Kubota, & Masuda, 2005).

Analytical Chemistry

  • The compound has been the subject of analytical studies aiming to develop methods for its quantification in complex matrices like wine. These methods are crucial for understanding the role of 4-Mercapto-4-methylpentanoic acid derivatives in the sensory attributes of foods and beverages (Dagan, Reillon, Roland, & Schneider, 2014).

Aroma in Plants

  • Research has also identified the presence of 4-Mercapto-4-methylpentanoic acid derivatives in plants like the box tree and broom, contributing to their characteristic aromas. This discovery is pivotal in the study of plant aromas and could have implications in agriculture and horticulture (Tominaga & Dubourdieu, 1997).

Enology and Winemaking

  • In winemaking, the study of 4-Mercapto-4-methylpentanoic acid derivatives focuses on their influence on wine aroma, especially in varietals like Sauvignon Blanc. Understanding their formation and presence in wine can inform viticulture and oenological practices (Howell et al., 2004).

Safety And Hazards

The safety information for 4-Mercapto-4-methylpentanoic acid includes the following hazard statements: H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely .

Future Directions

The efficient synthesis of 4-Mercapto-4-methylpentanoic acid using an intermolecular radical transfer reaction offers advantages over traditional routes and is compatible with the chemistry involved in the construction of ADCs . This suggests that it could play a significant role in the future development of new ADCs .

properties

IUPAC Name

4-methyl-4-sulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIFSIGCMOMQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468847
Record name 4-Mercapto-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercapto-4-methylpentanoic acid

CAS RN

140231-31-8
Record name 4-Mercapto-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-sulfanylpentanoic acid
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Synthesis routes and methods I

Procedure details

A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel. The system was placed under an argon atmosphere, and charged with anhydrous tetrahydrofuran (150 mL) and 2.5 M n-BuLi (75 mL, 18.7 mmol) in hexanes (18.7 mmol). The solution was cooled to −78° C. using a dry ice/acetone bath. Acetonitrile (7.3 g, 9.4 mL, 18 mmol) was added drop-wise via a syringe over approximately 5 min. The reaction was stirred for 30 min, while white lithium-acetonitrile precipitate was formed. Isobutylene sulfide (12), (15 g, 17 mmol) was dissolved in 100 mL of anhydrous THF and added dropwise over approximately 30 min via the addition funnel. The cooling bath was removed and the reaction was allowed to stir for 3 hours. The flask was cooled in an ice/water bath as of 0.5 M HCl (38 mL) was added drop-wise. The THF layer was retained and the aqueous layer was washed twice with 75 mL of ethyl acetate. The THF and ethyl acetate layers were combined, dried over approximately 20 g of anhydrous sodium sulfate and transferred to a 250 mL flask. Solvent was removed by rotary evaporation under vacuum to give crude 13. Ethanol (30 mL) was added, and the contents were stirred as a solution of NaOH (8.0 g) in deionized water (30 mL) was slowly added. The flask was equipped with a reflux condenser and placed under an argon atmosphere. The reaction was refluxed overnight and then cooled to room temperature. Deionized water (60 mL) was added and the mixture was washed with 2:1 (v/v) ethyl acetate:hexanes (2×25 mL). The aqueous layer was acidified to pH 2 with concentrated HCl, and then extracted with ethyl acetate (3×75 mL). The organic layers were dried over anhydrous sodium sulfate, filtered, and the solvent was removed by rotary evaporation under vacuum to give 10 g of product 14 (39% yield). The product was used without further purification. 1H NMR (CDCl3): δ 1.38 (6H, s), 1.87-1.93 (2H, m), 2.08 (1H, s), 2.51-2.57 (2H, m).
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
39%

Synthesis routes and methods II

Procedure details

A 500 mL flask was equipped with a stir bar and a 150 mL addition funnel. The system was placed under an argon atmosphere. 150 mL of anhydrous tetrahydrofurane (THF) and 75 mL of 2.5 M n-BuLi in hexanes (18.7 mmol) were added via a cannula and the solution was cooled in a −78° C. dry ice/acetone bath. Acetonitrile (7.3 g, 9.4 mL, 18 mmol) was added drop-wise via a syringe over approximately 5 min. The reaction was stirred for 30 min, while white lithium-acetonitrile precipitate was formed. Isobutylene sulfide (15 g, 17 mmol) was dissolved in 100 mL of anhydrous THF and added drop wise over approximately 30 min via the addition funnel. The cooling bath was removed and the reaction was allowed to stir for 3 hours. The flask was cooled in an ice/water bath as 38 mL of 0.5 M HCl was added drop-wise. The THF layer was retained and the aqueous layer was washed twice with 75 mL of ethyl acetate. The THF and ethyl acetate layers were combined, dried over approximately 20 g of anhydrous sodium sulfate and transferred to a 250 mL flask. Solvent was removed by rotary evaporation under vacuum to give crude 6. Ethanol (30 mL) and a stir bar were added. The contents were stirred as a solution of 8.0 g NaOH in 30 mL deionized water was slowly added. The flask was equipped with a reflux condenser and placed under an argon atmosphere. The reaction was refluxed overnight then cooled to room temperature. Deionized water (60 mL) was added and the mixture was extracted twice with 25 mL portions of a 2:1 mixture of ethyl acetate and hexane. The aqueous layer was acidified to pH 2 with concentrated HCl then extracted three times with 75 mL portions of ethyl acetate. The organic layers were dried over anhydrous Na2SO4 and solvent was removed by rotary evaporation under vacuum to give 10 g of product 7 (39% yield). Material was used without further purification. 1H NMR (CDCl3): δ1.38 (6H, s), 1.87-1.93 (2H, m), 2.08 (1H, s), 2.51-2.57 (2H, m).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.4 mL
Type
reactant
Reaction Step Three
Name
lithium acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 g
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
18.7 mmol
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Seven
Name
Quantity
60 mL
Type
solvent
Reaction Step Eight
Yield
39%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-4-methylpentanoic acid
Reactant of Route 2
4-Mercapto-4-methylpentanoic acid
Reactant of Route 3
4-Mercapto-4-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
4-Mercapto-4-methylpentanoic acid
Reactant of Route 5
4-Mercapto-4-methylpentanoic acid
Reactant of Route 6
4-Mercapto-4-methylpentanoic acid

Citations

For This Compound
7
Citations
L Salamone, M Lepeintre, VL Revil-Baudard - Synthesis, 2023 - thieme-connect.com
… The 4-mercapto-4-methylpentanoic acid (6) used with DM4 has also been employed with other … of 4-mercapto-4-methylpentanoic acid (6) reported in the literature [Scheme [2], (A)]. …
Number of citations: 0 www.thieme-connect.com
PR Hamann, LM Hinman, CF Beyer, D Lindh… - Bioconjugate …, 2002 - ACS Publications
… concentrating gave 4-mercapto-4-methylpentanoic acid (8) … 5 mol equiv of 4-mercapto-4-methylpentanoic acid (8) and 6 … vacuo gave the 4-mercapto-4-methylpentanoic acid disulfide …
Number of citations: 311 pubs.acs.org
WC Widdison, SD Wilhelm, EE Cavanagh… - Journal of medicinal …, 2006 - ACS Publications
… 4-Mercapto-4-methylpentanoic Acid (22). Compound 21 was prepared by the method … A solution of 4-mercapto-4-methylpentanoic acid (22) (6.0 mL, 40 mmol) was dissolved in …
Number of citations: 446 pubs.acs.org
ER Boghaert, K Khandke… - International …, 2006 - spandidos-publications.com
… Acid stabile conjugates were obtained by linking N-acetyl γ calicheamicin dimethyl amide (CalichDMA) with an Amide (4-mercapto-4-methylpentanoic acid) linker to the antibodies. The …
Number of citations: 58 www.spandidos-publications.com
CF Lo, TY Chiu, YT Liu, PY Pan, KL Liu… - Journal of Medicinal …, 2022 - ACS Publications
… precursor 19 was obtained by first reacting payload 14 with 2,2’-dithiobis(5-nitropyridine) followed by the treatment of intermediate 18 with 4-mercapto-4-methylpentanoic acid in THF …
Number of citations: 2 pubs.acs.org
P Jänicke - 2021 - opendata.uni-halle.de
… The disulfide precursor 38 was obtained by the protection of the thiol group of 4-mercapto-4-methylpentanoic acid in a reversible way by introduction of a pyridin-2-yldisulfanyl group …
Number of citations: 2 opendata.uni-halle.de
A Bromides - Synthesis, 2023 - thieme-connect.com
… A Simple and Modular Access to 4-Mercapto-4-methylpentanoic Acid: A Useful Building Block in Antibody-Drug … 4-Mercapto-4-methylpentanoic acid via radical transfer reaction …
Number of citations: 2 www.thieme-connect.com

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